molecular formula C7H12N2O B2918145 (1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol CAS No. 2227697-76-7

(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol

Cat. No.: B2918145
CAS No.: 2227697-76-7
M. Wt: 140.186
InChI Key: ZPTQDEHICJBLMW-LURJTMIESA-N
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Description

(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol: is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol typically involves the reaction of 1,4-dimethylpyrazole with an appropriate aldehyde or ketone under reducing conditions. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1,3-Dimethylpyrazol-4-yl)ethanol
  • (1S)-1-(1,4-Dimethylpyrazol-5-yl)ethanol
  • (1S)-1-(1,4-Dimethylpyrazol-2-yl)ethanol

Uniqueness

(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(1,4-dimethylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-4-9(3)8-7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTQDEHICJBLMW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1[C@H](C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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